molecular formula C19H25N3O4 B12744597 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- CAS No. 184691-34-7

1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)-

Cat. No.: B12744597
CAS No.: 184691-34-7
M. Wt: 359.4 g/mol
InChI Key: BNFSQSKNQRVCAG-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound is notable for its unique structure, which includes a morpholine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- typically involves multistep organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the carboxylic acid group at the 2-position. Subsequent steps involve the addition of the methyl group at the 1-position and the attachment of the morpholine-containing side chain. Common reagents used in these reactions include indole-2-carboxylic acid, methyl iodide, and morpholine . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in multicomponent reactions to access diverse chemical libraries.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.

    Medicine: Research focuses on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring plays a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar compounds to 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- include other indole derivatives such as:

    1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of bioactive molecules.

    1H-Indole-2-carboxylic acid: A simpler analog without the morpholine-containing side chain.

    1H-Indole-3-acetic acid: A plant hormone involved in growth and development.

The uniqueness of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-((3-(4-morpholinyl)propyl)amino)-2-oxoethyl)- lies in its complex structure, which imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research domains.

Properties

CAS No.

184691-34-7

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

1-methyl-3-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]indole-2-carboxylic acid

InChI

InChI=1S/C19H25N3O4/c1-21-16-6-3-2-5-14(16)15(18(21)19(24)25)13-17(23)20-7-4-8-22-9-11-26-12-10-22/h2-3,5-6H,4,7-13H2,1H3,(H,20,23)(H,24,25)

InChI Key

BNFSQSKNQRVCAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCCN3CCOCC3

Origin of Product

United States

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